Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel

CAS No.:

Cat. No.: VC17586212

Molecular Formula: C52H44N4NiO2+

Molecular Weight: 815.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C52H44N4NiO2+ |

|---|---|

| Molecular Weight | 815.6 g/mol |

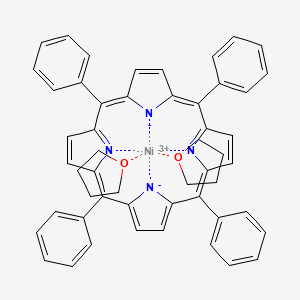

| IUPAC Name | nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide |

| Standard InChI | InChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3 |

| Standard InChI Key | YVCYTGDUIAXMFK-UHFFFAOYSA-N |

| Canonical SMILES | C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel consists of a square-planar nickel(II) ion chelated by the tetraphenylporphyrinato (TPP) ligand. The TPP macrocycle provides four nitrogen donors in a planar arrangement, while the two THF molecules occupy axial positions perpendicular to the porphyrin plane, resulting in an octahedral coordination geometry . This configuration is consistent with analogous metalloporphyrins, where axial ligands stabilize the metal center and modulate reactivity .

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| CAS Number | 161927-76-0 | |

| Molecular Formula | C₅₂H₄₄N₄NiO₂ | |

| Coordination Geometry | Octahedral | |

| Axial Ligands | Tetrahydrofuran (THF) |

The tetraphenylporphyrinato ligand introduces steric bulk from the phenyl substituents, which influences solubility and prevents aggregation in nonpolar solvents . The THF ligands are labile, allowing for ligand substitution reactions under mild conditions, a property exploited in catalytic cycles .

Synthesis and Preparation

Synthetic Routes

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is typically synthesized by reacting nickel(II) salts with free-base tetraphenylporphyrin (H₂TPP) in the presence of THF. The reaction proceeds via metallation of the porphyrin macrocycle, followed by axial ligation of THF . A representative procedure involves:

-

Metallation: H₂TPP is refluxed with nickel(II) acetate in a mixed solvent system (e.g., chloroform/methanol).

-

Axial Ligation: The resulting NiTPP intermediate is dissolved in THF, where coordination of two THF molecules completes the octahedral geometry .

The product is purified via column chromatography or recrystallization, yielding air-stable crystals suitable for X-ray diffraction studies .

Crystallographic Insights

While crystallographic data for this specific complex is limited, analogous nickel porphyrins exhibit bond lengths of ~1.93 Å for Ni–N (porphyrin) and ~2.10 Å for Ni–O (THF) . The THF ligands adopt a staggered conformation to minimize steric clashes with the phenyl groups .

Physical and Chemical Properties

Solubility and Stability

The compound is highly soluble in THF, chloroform, and dichloromethane but insoluble in water and polar protic solvents . The THF ligands enhance solubility in ethers and aromatics, facilitating its use in solution-phase reactions. Stability studies indicate that the complex is resistant to oxidation under inert atmospheres but may undergo ligand substitution in the presence of stronger Lewis bases (e.g., pyridine or imidazole) .

Table 2: Stability Profile

| Condition | Behavior | Source |

|---|---|---|

| Ambient Temperature (N₂) | Stable for months | |

| Presence of Pyridine | THF substitution within hours | |

| Aqueous Environments | Rapid hydrolysis |

Spectroscopic Characterization

Electronic Absorption Spectroscopy

The UV-Vis spectrum of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel exhibits a Soret band at ~410 nm and Q-bands between 500–600 nm, characteristic of nickel porphyrins . Axial THF ligation causes a red shift compared to four-coordinate NiTPP, consistent with increased electron density at the metal center .

Resonance Raman Spectroscopy

Resonance Raman studies reveal vibrational modes associated with the porphyrin macrocycle (ν₄ at 1,370 cm⁻¹) and Ni–O stretching (ν(Ni–O) at 450 cm⁻¹) . The absence of bands above 500 cm⁻¹ confirms the absence of axial water or hydroxide ligands .

Applications in Research and Industry

Catalysis

The labile THF ligands make this complex a precursor for nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck reactions . In situ ligand substitution generates active catalysts with tailored steric and electronic properties.

Materials Science

Thin films of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel have been explored for organic semiconductors due to the extended π-conjugation of the porphyrin ligand . Its redox activity (Ni²⁺/Ni³⁺) also positions it as a candidate for electrocatalytic water splitting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume